![molecular formula C12H8FNO3 B6300153 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% CAS No. 1261955-85-4](/img/structure/B6300153.png)
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95%
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Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% (FHICA-95) is a phenolic compound derived from 5-fluoroisonicotinic acid and is used as a research tool in the scientific community. It is a biologically active compound that has been studied for its ability to interact with different biological systems and pathways. FHICA-95 has been used in various scientific applications, including in vitro studies, drug discovery, and cell biology.
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has been used in various scientific applications, including in vitro studies, drug discovery, and cell biology. It has been used to study the effects of various compounds on different biological systems, including the human nervous system, cardiovascular system, and immune system. 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has also been used to study the effects of various compounds on gene expression, protein expression, and cell signaling pathways.
Mechanism of Action
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% is known to interact with a variety of biological systems and pathways. It has been shown to bind to the 5-HT1A receptor, a G protein-coupled receptor that is involved in the regulation of serotonin levels in the brain. 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium and calcium channels, as well as the inwardly rectifying potassium channel.
Biochemical and Physiological Effects
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of several ion channels, including the voltage-gated sodium and calcium channels, as well as the inwardly rectifying potassium channel. 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has also been shown to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% is a useful tool for in vitro studies, as it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low solubility in water. However, 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% is not suitable for in vivo studies, as it is rapidly metabolized and eliminated from the body.
Future Directions
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% has been used in a variety of scientific applications, and there is potential for further research in this area. Potential future directions for research include further studies on the effects of 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% on different biological systems and pathways, as well as the development of new and improved methods for synthesizing 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95%. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95%, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent.
Synthesis Methods
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid, 95% is synthesized from 5-fluoroisonicotinic acid, which is combined with a hydroxylamine solution and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at room temperature for 24 hours, and the product is then purified using column chromatography. The purity of the product is checked using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-11(15)9(6-8)10-5-7(12(16)17)3-4-14-10/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAPGYLWIIORSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=CC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695528 |
Source
|
Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-hydroxyphenyl)isonicotinic acid | |
CAS RN |
1261955-85-4 |
Source
|
Record name | 2-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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